N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide
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Overview
Description
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide is an organic compound belonging to the class of phenylpiperidines This compound is characterized by the presence of a phenyl group bound to a piperidine skeleton, which is further modified by the inclusion of an oxalamide group and a dioxidoisothiazolidinyl moiety
Mechanism of Action
Target of Action
The primary target of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and growth.
Mode of Action
It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This disruption can lead to cell cycle arrest, preventing the cell from dividing and potentially leading to cell death
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of CDK2. By disrupting the cell cycle, it can prevent cell division and growth, which may be beneficial in the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide typically involves multi-step organic reactions. The starting materials often include 2-methylphenyl derivatives and isothiazolidin-2-one. The key steps in the synthesis may involve:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Conversion of the nitro group to an amine group.
Cyclization: Formation of the isothiazolidin-2-one ring.
Oxidation: Conversion of the isothiazolidin-2-one to its dioxido form.
Amidation: Formation of the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the dioxidoisothiazolidinyl moiety.
Reduction: Reduction of the oxalamide group to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
- N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
- N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
Uniqueness
N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-methyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S/c1-9-4-5-10(16-6-3-7-21(16,19)20)8-11(9)15-13(18)12(17)14-2/h4-5,8H,3,6-7H2,1-2H3,(H,14,17)(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXAIZTYYZGUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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